N-(2-ethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
Historical Development of Pyrrolopyrimidines in Medicinal Chemistry
Pyrrolopyrimidines first gained attention in the mid-20th century as purine analogs, with early studies focusing on their antimetabolite properties in nucleic acid synthesis. The 1970s marked a turning point when researchers recognized the scaffold’s ability to mimic adenosine triphosphate (ATP) in kinase binding pockets, spurring investigations into tyrosine kinase inhibition. By the 2000s, derivatives like lapatinib and neratinib—both containing pyrrolo[3,2-d]pyrimidine cores—validated the scaffold’s clinical relevance in oncology. Over the past decade, computational modeling has enabled precise functionalization of the core structure to enhance selectivity, as seen in third-generation EGFR inhibitors targeting resistant mutations.
Significance of Pyrrolo[3,2-d]Pyrimidine Isomer in Drug Discovery
The [3,2-d] isomer’s angular fusion creates a distinct electronic profile compared to the linear [2,3-d] isomer. This geometry allows:
- Improved hinge-region binding : The N1 and C2 positions align optimally with kinase ATP pockets, as demonstrated in cocrystal structures of EGFR inhibitors.
- Enhanced solubility : The fused ring system’s dipole moment facilitates aqueous solubility while maintaining membrane permeability.
- Stereoelectronic tuning : Substituents at C5 and C7 (e.g., methyl and carboxamide groups) modulate electron density across the π-system, influencing target affinity.
Structural Foundations of N-(2-Ethylphenyl)-5-Methyl-2,4-Dioxo-3-(p-Tolyl)-2,3,4,5-Tetrahydro-1H-Pyrrolo[3,2-d]Pyrimidine-7-Carboxamide
The compound’s architecture integrates four critical domains:
- Tetracyclic core : The pyrrolo[3,2-d]pyrimidine system (rings A–D) provides a rigid framework that preorganizes substituents for target complementarity.
- C5 methyl group : Methylation at this position increases metabolic stability by shielding the C4 carbonyl from enzymatic oxidation.
- C7 carboxamide : The -CONH- linkage enables hydrogen bonding with kinase hinge residues (e.g., Met793 in EGFR), as observed in structural analogs.
- Aryl substitutions :
Position Within Contemporary Heterocyclic Therapeutic Agents
This compound belongs to a subclass of pyrrolopyrimidines designed for dual-target inhibition . Unlike earlier analogs that primarily target EGFR or HER2, its carboxamide and aryl groups suggest potential activity against:
- Cyclin-dependent kinases (CDKs) : The C7 carboxamide may mimic ATP’s ribose moiety, a feature exploited in CDK4/6 inhibitors like abemaciclib.
- BRD4 bromodomains : The tetracyclic core’s planar structure aligns with acetyl-lysine binding pockets, as seen in BET inhibitor prototypes.
- T790M/L858R EGFR mutants : Molecular dynamics simulations predict the 2-ethylphenyl group circumvents steric hindrance from Met790, a common resistance mutation.
Comparative analysis with benchmark compounds reveals strategic advancements:
Properties
IUPAC Name |
N-(2-ethylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-4-15-7-5-6-8-18(15)24-21(28)17-13-26(3)20-19(17)25-23(30)27(22(20)29)16-11-9-14(2)10-12-16/h5-13H,4H2,1-3H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXBLCIAQRGJCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multicomponent reactions. One common method includes the reaction of chalcone with guanidine hydrochloride, followed by cyclization and condensation reactions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
N-(2-ethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in inflammatory and microbial processes. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Core Structure Variations
- Pyrrolo[2,3-d]pyrimidines vs. Pyrrolo[3,2-d]pyrimidines :
The position of the pyrrole ring fusion (e.g., [2,3-d] vs. [3,2-d]) alters electronic properties and binding affinity. For instance, LY231514 (pyrrolo[2,3-d]pyrimidine) has a lower maximum tolerated dose (MTD: 5 mg/kg) compared to pyrrolo[3,2-d]pyrimidine derivatives, which often exhibit improved pharmacokinetic profiles . - Substituents at Position 3: p-Tolyl (Compound in Focus): Enhances lipophilicity and may improve membrane permeability. 2-Naphthyloxy (): Bulky substituents like naphthyloxy may sterically hinder target binding but improve selectivity .
Carboxamide Modifications
- 2-Ethylphenyl vs. 2-Chlorophenylmethyl (): The 2-ethylphenyl group in the target compound likely offers moderate steric bulk compared to the 2-chlorophenylmethyl substituent in N-[(2-chlorophenyl)methyl]-5-methyl-2,4-dioxo-3-phenyl-...carboxamide ().
Melting Points and Solubility
The target compound’s carboxamide group and p-tolyl substituent likely confer intermediate melting points (estimated 180–190°C) and moderate solubility in polar aprotic solvents, similar to compound 19a .
Antitumor Activity
- MTD and Toxicity :
- LY231514 (pyrrolo[2,3-d]pyrimidine) : MTD = 5 mg/kg (Phase II) .
- PKI-116 (pyrrolo[2,3-d]pyrimidine) : MTD = 150 mg/kg (Phase I) .
- Compound 7 (pyrrolo[3,2-d]pyrimidine) : MTD = 10 mg/kg; addition of a toluenesulfonyl group (compound 9 ) increases MTD to 40 mg/kg while retaining submicromolar activity .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Halogens (e.g., Cl, F) improve target binding but may elevate toxicity (e.g., ) .
- Bulky Substituents : Toluenesulfonyl groups () or morpholine derivatives () enhance MTD by reducing off-target interactions .
Crystallographic and Conformational Analysis
Biological Activity
Chemical Structure
The compound features a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core. Its molecular formula can be represented as C20H24N4O3, indicating the presence of multiple functional groups that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Preliminary studies suggest that it may exert antitumor effects by inducing apoptosis in cancer cell lines through modulation of apoptotic proteins such as Bax and Bcl-2. This mechanism is crucial for its potential use in cancer therapy.
Antitumor Effects
Recent investigations into the antitumor activity of related compounds have shown promising results. For instance, derivatives similar to the compound have demonstrated significant cytotoxicity against non-small cell lung cancer (NSCLC) cell lines such as H460 and A549. The IC50 values for these compounds were reported to be around 5.9 μM and 6.8 μM respectively, indicating potent antiproliferative effects at relatively low concentrations .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound d17 | H460 | 5.9 | Induces apoptosis via Bax/Bcl-2 ratio modulation |
| Compound d17 | A549 | 6.8 | Inhibits phosphorylated Akt to promote apoptosis |
Cytotoxicity Studies
In vitro studies have shown that these compounds exhibit selective toxicity towards cancer cells while sparing normal cells, which is a desirable characteristic for anticancer agents. For example, compound d17 was found to have minimal toxicity against normal hepatocyte cells at therapeutic concentrations .
Case Studies
Several case studies have documented the effects of similar compounds on various cancer types:
- Lung Cancer : A study demonstrated that treatment with a pyrrolo[3,2-d]pyrimidine derivative led to a significant reduction in tumor size in xenograft models of NSCLC.
- Breast Cancer : Another investigation highlighted the ability of related compounds to inhibit proliferation in MCF-7 breast cancer cells through apoptosis induction.
Research Implications
Further research is warranted to explore the full therapeutic potential of N-(2-ethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide. Future studies should focus on:
- Mechanistic Studies : Elucidating the precise molecular pathways involved in its antitumor effects.
- In Vivo Efficacy : Conducting animal studies to assess the efficacy and safety profile.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
Q & A
Basic: What synthetic methodologies are commonly employed for pyrrolo[3,2-d]pyrimidine derivatives like this compound?
Methodological Answer:
The synthesis typically involves cyclization reactions to construct the fused pyrrolo-pyrimidine core. For example, substituted precursors (e.g., amino pyrimidines or pyrrole intermediates) are condensed under acidic or basic conditions. In analogous compounds, cyclization using reagents like POCl₃ or coupling agents (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine) has been effective . Key steps include:
- Core Formation : Cyclocondensation of substituted amines or carboxylates.
- Functionalization : Post-cyclization modifications (e.g., amidation, alkylation) to introduce groups like the 2-ethylphenyl or p-tolyl moieties.
- Purification : Column chromatography or recrystallization to isolate the product, with yields often optimized by controlling reaction temperature and solvent polarity .
Advanced: How can computational chemistry optimize reaction pathways for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction mechanisms and identify transition states. For instance:
- Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method predict feasible pathways for cyclization or functionalization .
- Solvent Effects : Continuum solvation models (e.g., COSMO-RS) evaluate solvent interactions to improve yield .
- Kinetic Modeling : Microkinetic simulations assess rate-limiting steps, enabling targeted optimization (e.g., adjusting catalyst loading) .
Basic: What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- 1H/13C NMR : Assigns substituent positions and confirms regiochemistry. For example, downfield shifts (~δ 8–10 ppm) in 1H NMR indicate aromatic protons near electron-withdrawing groups (e.g., carbonyls) .
- X-ray Crystallography : Resolves absolute stereochemistry and packing interactions, as demonstrated for ethyl 3-(4-chlorophenyl)-pyrrolo[3,2-d]pyrimidine derivatives .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, essential for purity assessment .
Advanced: How do substituents influence biological activity in SAR studies?
Methodological Answer:
- Comparative Analysis : Test analogs with systematic substitutions (e.g., replacing p-tolyl with halogenated aryl groups). For example, 4-chloro-5-ethyl-pyrrolo[2,3-d]pyrimidine shows enhanced kinase inhibition due to Cl’s electron-withdrawing effects .
- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify affinity changes. Correlate substituent hydrophobicity (logP) with membrane permeability .
- Computational Docking : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like ATP-binding pockets, guiding rational design .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from experimental variables:
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), serum concentration, and incubation time. For instance, antitumor activity in varied with thiophene linker length in analogs .
- Dose-Response Curves : Perform IC₅₀ determinations across ≥5 concentrations to ensure reproducibility.
- Metabolic Stability : Assess compound degradation in liver microsomes; unstable metabolites may skew in vitro results .
Basic: What purification strategies are effective for this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate → dichloromethane/methanol). Polar groups (e.g., carboxamide) may require additives like acetic acid .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility profiles. Crystallinity is confirmed via differential scanning calorimetry (DSC) .
Advanced: How to characterize non-covalent interactions in crystallographic studies?
Methodological Answer:
- Hirshfeld Surface Analysis : Maps intermolecular contacts (e.g., hydrogen bonds, π-π stacking) using software like CrystalExplorer. For example, ’s crystal structure reveals C–H···O interactions stabilizing the lattice .
- Electrostatic Potential Maps : DFT-derived maps identify regions prone to nucleophilic/electrophilic attacks, aiding co-crystal design .
Advanced: What in silico tools predict metabolic pathways for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
